

# Dasiglucagon for Severe Hypoglycemia: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Dasiglucagon |           |
| Cat. No.:            | B10824241    | Get Quote |

A comprehensive review of the efficacy and mechanism of **dasiglucagon**, a next-generation glucagon analog, in the treatment of severe hypoglycemia. This guide provides a detailed comparison with traditional glucagon and placebo, supported by data from multiple clinical trials.

**Dasiglucagon**, a novel glucagon analog, has emerged as a promising ready-to-use treatment for severe hypoglycemia in individuals with diabetes.[1][2] Its unique formulation as a stable aqueous solution circumvents the need for reconstitution, a significant barrier to the timely administration of conventional glucagon.[3][4] This guide provides a meta-analysis of the available clinical trial data to objectively compare the efficacy and safety of **dasiglucagon** against reconstituted glucagon and placebo.

## **Efficacy in Reversing Severe Hypoglycemia**

Clinical trials have consistently demonstrated the rapid and effective action of **dasiglucagon** in restoring normal blood glucose levels. A key performance indicator in these studies is the time to plasma glucose recovery, typically defined as an increase of ≥20 mg/dL from the hypoglycemic state without the need for intravenous glucose.[5][6]

A phase 3 randomized, double-blind clinical trial involving 170 adults with type 1 diabetes showed that the median time to plasma glucose recovery was 10 minutes for patients receiving a 0.6 mg subcutaneous dose of **dasiglucagon**.[5][6] This was notably faster than the 40-minute median recovery time observed in the placebo group and comparable to the 12-minute median time for those treated with 1 mg of reconstituted glucagon.[5][6] Furthermore, 99% of



participants in the **dasiglucagon** group achieved plasma glucose recovery within 15 minutes, a rate similar to the 95% observed with reconstituted glucagon and significantly superior to the 2% in the placebo group.[5][6][7]

Similar efficacy has been observed in the pediatric population. A phase 3 trial in children and adolescents (ages 6-17) with type 1 diabetes reported a median time to plasma glucose recovery of 10 minutes for both **dasiglucagon** and reconstituted glucagon, compared to 30 minutes for placebo.[8][9] All pediatric participants receiving **dasiglucagon** or glucagon achieved recovery within 20 minutes, in stark contrast to only 18% of those in the placebo group.[8][9]

A meta-analysis of five randomized controlled trials (RCTs) involving 347 patients further substantiates these findings, concluding that **dasiglucagon** is significantly more effective than placebo and comparable to native glucagon in reducing the time to blood glucose recovery.[4] [10][11]

### **Quantitative Comparison of Efficacy**

The following tables summarize the key efficacy endpoints from pivotal clinical trials.

Table 1: Time to Plasma Glucose Recovery (Adults)

| Treatment Group                                                    | Median Time to Recovery (minutes) | 95% Confidence Interval |
|--------------------------------------------------------------------|-----------------------------------|-------------------------|
| Dasiglucagon (0.6 mg)                                              | 10                                | (10, 10)                |
| Reconstituted Glucagon (1 mg)                                      | 12                                | (10, 12)                |
| Placebo                                                            | 40                                | (30, 40)                |
| Data from a phase 3 randomized, double-blind clinical trial.[5][6] |                                   |                         |

Table 2: Percentage of Patients Achieving Plasma Glucose Recovery (Adults)



| Treatment Group                                                | Within 10 min | Within 15 min | Within 20 min |
|----------------------------------------------------------------|---------------|---------------|---------------|
| Dasiglucagon (0.6 mg)                                          | 65%           | 99%           | 99%           |
| Reconstituted Glucagon (1 mg)                                  | 49%           | 95%           | 98%           |
| Placebo                                                        | -             | 2%            | -             |
| Data from a phase 3 randomized, doubleblind clinical trial.[5] |               |               |               |

Table 3: Time to Plasma Glucose Recovery (Pediatrics, 6-17 years)

| Treatment Group                                                    | Median Time to Recovery (minutes) | 95% Confidence Interval |
|--------------------------------------------------------------------|-----------------------------------|-------------------------|
| Dasiglucagon (0.6 mg)                                              | 10                                | (8, 12)                 |
| Reconstituted Glucagon                                             | 10                                | (8, 12)                 |
| Placebo                                                            | 30                                | (20, -)                 |
| Data from a phase 3 randomized, double-blind clinical trial.[8][9] |                                   |                         |

## **Experimental Protocols**

The data presented is primarily derived from phase 3, multicenter, randomized, double-blind, placebo-controlled trials. A typical experimental workflow is outlined below.

## **Induction of Hypoglycemia and Treatment Administration**

In these trials, participants with type 1 diabetes undergo a controlled insulin-induced hypoglycemic clamp procedure to lower their plasma glucose to a predefined hypoglycemic







level.[12] Once the target glucose level is reached, a single subcutaneous injection of either **dasiglucagon**, placebo, or reconstituted glucagon is administered.[6][9] The randomization is typically done in a 2:1:1 ratio for **dasiglucagon**, placebo, and reconstituted glucagon, respectively.[6][7]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dasiglucagon | C152H222N38O50 | CID 126961379 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Dasiglucagon used for? [synapse.patsnap.com]
- 3. Dasiglucagon for the Treatment of Insulin-induced Hypoglycemia in Patients with Type 1 Diabetes Mellitus: A Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dasiglucagon—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasiglucagon-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. Dasiglucagon, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Clinical efficacy and safety of dasiglucagon in severe hypoglycemia associated with patients of type 1 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- To cite this document: BenchChem. [Dasiglucagon for Severe Hypoglycemia: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824241#a-meta-analysis-of-dasiglucagon-efficacy-in-severe-hypoglycemia]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com